2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one
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Overview
Description
2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one is a heterocyclic compound that features an indazole core fused with an oxazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and optimization of reaction conditions, such as solvent choice and reagent sequence, are crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, azobisisobutyronitrile (AIBN) as a radical initiator, and sodium azide for nucleophilic substitution . The reactions are typically carried out in solvents like carbon tetrachloride and acetone-water mixtures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination followed by nucleophilic substitution can yield azido derivatives .
Scientific Research Applications
2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules.
Biology: It is used in studies related to enzyme binding and activity.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: Shares a similar indole core but lacks the oxazine ring.
Imidazole-containing compounds: These compounds have a different heterocyclic structure but exhibit similar biological activities.
Uniqueness
2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one is unique due to its fused oxazine and indazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919533-25-8 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-phenyl-7,8,9,10-tetrahydro-[1,3]oxazino[3,2-b]indazol-4-one |
InChI |
InChI=1S/C16H14N2O2/c19-15-10-14(11-6-2-1-3-7-11)20-16-12-8-4-5-9-13(12)17-18(15)16/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
VBFKEJAEQOZSBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN3C(=O)C=C(OC3=C2C1)C4=CC=CC=C4 |
Origin of Product |
United States |
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